molecular formula C42H63AuClO3P B1593180 Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold CAS No. 915299-24-0

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold

Cat. No.: B1593180
CAS No.: 915299-24-0
M. Wt: 879.3 g/mol
InChI Key: GCWCLHMEYZKZRO-UHFFFAOYSA-M
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Description

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold is a useful research compound. Its molecular formula is C42H63AuClO3P and its molecular weight is 879.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phenylating Agent for Gold(I) Complexes : Gold(I) complexes, including those with phosphine ligands, have been used as phenylating agents in chemical reactions. For instance, phenyl[tri(tent-butyl)phosphine]gold(I) was prepared from chloro[tri(tert-butyl)phosphine]gold(I) and used in this context (Sladek et al., 1995).

  • C-H Bond Functionalization : A tris(2,4-di-tert-butylphenyl) phosphite derived gold complex was utilized in the chemoselective and site-selective C-H bond functionalization of phenols. This process involved gold-carbene generated from the decomposition of diazo compounds, highlighting the role of gold(I) complexes in novel organic transformations (Yu et al., 2014).

  • Study of Magnetic Interactions : Gold(I) complexes with radical-substituted phosphine ligands have been studied for their magnetic properties. These complexes demonstrate different magnetic behaviors based on their solid-state arrangement, providing insights into intermolecular interactions in such systems (Leznoff et al., 1999).

  • Oxidative Addition Reactions : Research has shown that gold(I) complexes with various tertiary phosphines undergo oxidative addition reactions differently based on the ligands used. This study contributes to the understanding of reaction mechanisms involving gold(I) complexes (Schneider et al., 2004).

  • Structure Determination Studies : The structural characteristics of gold(I) phosphine complexes, such as tris(triphenylphosphine)gold(I) chloride, have been studied to understand their molecular geometry and electronic properties (Hamel et al., 2002).

  • Auriophilicity in Gold Phosphine Complexes : The concept of auriophilicity, or gold-gold interactions, has been explored in polynuclear gold(I) phosphine complexes. These studies contribute to the understanding of metal-metal interactions in such compounds (Sladek et al., 1995).

  • Catalysis in Organic Synthesis : Gold(I) complexes have been used as catalysts in various organic synthesis reactions. For example, a gold(I) complex with tris(2,6-di-tert-butylphenyl)phosphite was used in the cyclization of enynes, demonstrating the potential of these complexes in catalyzing complex organic transformations (Nieto-Oberhuber et al., 2008).

  • Electrochemical Studies : The electrochemical behavior of gold in ionic liquids, including studies on complexes like Na[AuCl4], contributes to the understanding of gold's redox properties and potential applications in electrochemistry (Aldous et al., 2006).

Biochemical Analysis

Biochemical Properties

Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been shown to catalyze the addition of carbon nucleophiles to enynes, a reaction that is essential in organic synthesis . The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase has also been documented, highlighting its potential in modulating inflammatory responses .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, it has been observed to affect gene expression by altering the transcriptional activity of certain genes involved in inflammation and apoptosis . These effects underscore the compound’s potential in therapeutic applications, particularly in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound can activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and modulation of cell signaling pathways . These findings suggest that the compound’s effects are both time-dependent and persistent, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipoxygenase and cyclooxygenase, leading to changes in the levels of lipid mediators . Additionally, it can affect the metabolism of reactive oxygen species, thereby modulating oxidative stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Additionally, its distribution within cells is influenced by its interaction with intracellular transporters, which facilitate its localization to specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound has been observed to localize to the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress responses . Additionally, post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .

Properties

IUPAC Name

chlorogold;tris(2,4-ditert-butylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63O3P.Au.ClH/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;;/h19-27H,1-18H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCLHMEYZKZRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63AuClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635250
Record name Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915299-24-0
Record name Tris(2,4-di-tert-butylphenyl) phosphite--chlorogold (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[tris(2,4-di-tert-butylphenyl) phosphite]gold
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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